molecular formula C7H12O2 B13947105 2-(2-Methylbut-3-yn-2-yloxy)ethanol CAS No. 32199-93-2

2-(2-Methylbut-3-yn-2-yloxy)ethanol

Cat. No.: B13947105
CAS No.: 32199-93-2
M. Wt: 128.17 g/mol
InChI Key: ITDLQTDXCICMSK-UHFFFAOYSA-N
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Description

2-(2-Methylbut-3-yn-2-yloxy)ethanol is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless liquid that is classified as an alkynyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylbut-3-yn-2-yloxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-butyn-2-ol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-yn-2-yloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-(2-Methylbut-3-yn-2-yloxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxy)ethanol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylbut-3-yn-2-yloxy)ethanol is unique due to its combination of an alkyne and an ethoxy group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of complex organic molecules .

Properties

CAS No.

32199-93-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yloxy)ethanol

InChI

InChI=1S/C7H12O2/c1-4-7(2,3)9-6-5-8/h1,8H,5-6H2,2-3H3

InChI Key

ITDLQTDXCICMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OCCO

Related CAS

32199-93-2

Origin of Product

United States

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